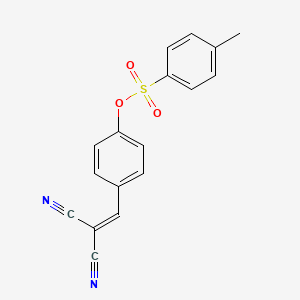
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dicyanoethenyl group and a methylbenzene-1-sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(2,2-dicyanoethenyl)phenol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the phenol group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like the dicyanoethenyl group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The dicyanoethenyl group can be reduced to the corresponding amine or alkyl group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions, amines, or alkoxides are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of the phenyl ring, such as nitro, sulfonyl, or halogenated compounds.
Nucleophilic Aromatic Substitution: Substituted phenyl derivatives with nucleophiles replacing the dicyanoethenyl group.
Reduction: Amines or alkyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques, including spectroscopy and chromatography.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties influence the behavior of the materials it is incorporated into. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonamide
- 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonyl chloride
- 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonic acid
Uniqueness
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the dicyanoethenyl and sulfonate groups, which impart distinct electronic and chemical properties. This combination makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
60595-35-9 |
|---|---|
Fórmula molecular |
C17H12N2O3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[4-(2,2-dicyanoethenyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H12N2O3S/c1-13-2-8-17(9-3-13)23(20,21)22-16-6-4-14(5-7-16)10-15(11-18)12-19/h2-10H,1H3 |
Clave InChI |
AEJMVPNLXNKPKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


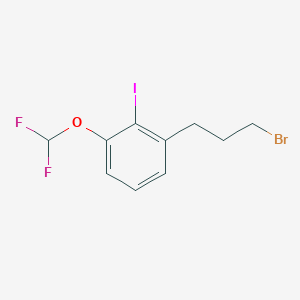
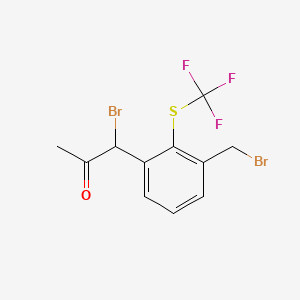
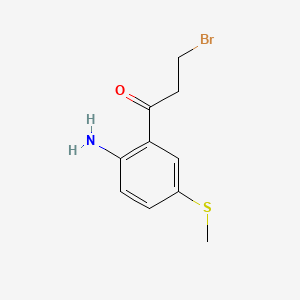
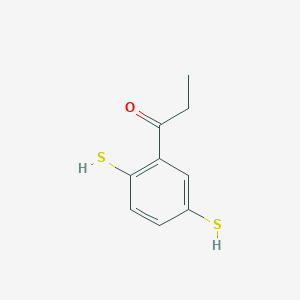
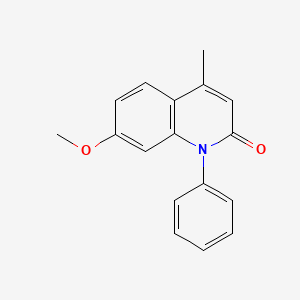


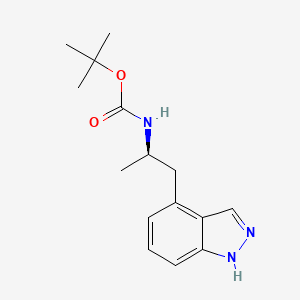
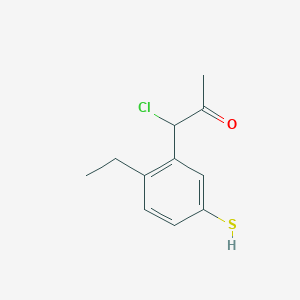
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)

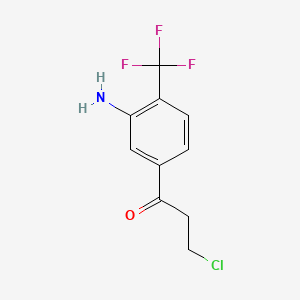
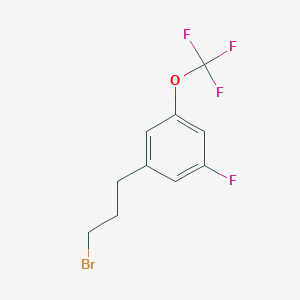
![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
